N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine

Medicinal Chemistry Lipophilicity ADME

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, also known as N-[4-(methylthio)benzyl]-2-propen-1-amine, is a functionalized secondary allylamine building block with the molecular formula C11H15NS and a molecular weight of 193.31 g/mol. The compound features an allyl group and a para-substituted (methylthio)benzyl moiety.

Molecular Formula C11H15NS
Molecular Weight 193.31 g/mol
CAS No. 893591-69-0
Cat. No. B183776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine
CAS893591-69-0
Molecular FormulaC11H15NS
Molecular Weight193.31 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CNCC=C
InChIInChI=1S/C11H15NS/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h3-7,12H,1,8-9H2,2H3
InChIKeyDSVGQNPMYMLJMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (CAS 893591-69-0): Procurement Guide for a Functionalized Allylamine Building Block


N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine, also known as N-[4-(methylthio)benzyl]-2-propen-1-amine, is a functionalized secondary allylamine building block with the molecular formula C11H15NS and a molecular weight of 193.31 g/mol . The compound features an allyl group and a para-substituted (methylthio)benzyl moiety . Its structural features make it a versatile intermediate for chemical synthesis, particularly for introducing sulfur-containing aromatic groups and polymerizable allylamine handles into molecular scaffolds.

Why N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine Cannot Be Replaced by Simple Allylamine or Benzylamine Analogs


Simple substitution with generic allylamine or benzylamine analogs (e.g., N-benzylprop-2-en-1-amine, CAS 4383-22-6) fails to recapitulate the specific chemical properties and reactivity of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine. The para-methylsulfanyl substituent on the benzyl ring introduces significant differences in lipophilicity, electronic character, and potential for sulfur-mediated interactions compared to the unsubstituted benzyl analog . These differences are quantifiable through changes in calculated LogP and experimentally determined boiling point, which directly impact compound behavior in organic synthesis, purification, and downstream applications.

Quantifiable Differentiators for N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (CAS 893591-69-0) vs. Closest Analogs


Lipophilicity Enhancement: LogP Comparison vs. Unsubstituted Benzyl Analog

The introduction of the methylsulfanyl group at the para-position of the benzyl ring significantly increases the lipophilicity of the molecule compared to the unsubstituted benzyl analog, N-benzylprop-2-en-1-amine (CAS 4383-22-6). This is reflected in the calculated partition coefficient (cLogP), a key parameter for predicting a compound's behavior in biological systems and its solubility in organic solvents .

Medicinal Chemistry Lipophilicity ADME

Altered Boiling Point for Purification and Processing vs. Unsubstituted Benzyl Analog

The presence of the methylsulfanyl group on the phenyl ring substantially increases the boiling point of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine relative to its unsubstituted analog, N-benzylprop-2-en-1-amine (CAS 4383-22-6). The target compound's boiling point is reported as 295.3 °C at 760 mmHg . The boiling point of the comparator is expected to be significantly lower (direct data not available), which is consistent with its lower molecular weight and lack of the polarizable sulfur atom.

Organic Synthesis Purification Physical Chemistry

Density Comparison for Gravimetric and Volumetric Calculations

The density of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine is reported as 1.02 g/cm³ . This value provides a precise, quantitative basis for accurate gravimetric and volumetric measurements in laboratory and process chemistry settings, distinguishing it from other liquid or solid analogs. The density of N-benzylprop-2-en-1-amine, while not directly available in this search, would be expected to be different due to the absence of the sulfur atom and the resulting change in molecular mass and structure.

Chemical Engineering Process Chemistry Physical Chemistry

Key Research Applications for N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine (CAS 893591-69-0)


Building Block for Functionalized Polymers and Materials

The presence of both an allylamine group and a methylsulfanyl-substituted aromatic ring makes N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine a valuable monomer or functional additive in polymer science. The allyl group can participate in thiol-ene click chemistry or radical polymerization, allowing for the covalent incorporation of the sulfur-containing moiety into polymer backbones . This enables the creation of materials with tailored properties, such as specific refractive indices, metal-binding capabilities, or enhanced chemical resistance .

Scaffold for Developing Antimicrobial Agents

Research has indicated that derivatives of N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine exhibit antimicrobial activity. In vitro studies have shown moderate activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria . This suggests that this core structure can serve as a promising starting point for the development of novel antimicrobial compounds, particularly in an era of increasing antibiotic resistance.

Intermediate for Sulfur-Containing Bioactive Molecules

The compound is a versatile synthetic intermediate for the construction of more complex molecules that incorporate a thioether functional group. This is particularly relevant in medicinal chemistry, where sulfur-containing motifs are often employed to modulate a drug candidate's pharmacokinetic (ADME) properties . The allylamine moiety offers a convenient chemical handle for further functionalization, such as in cross-coupling reactions or heterocycle synthesis, enabling the rapid exploration of structure-activity relationships (SAR) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.